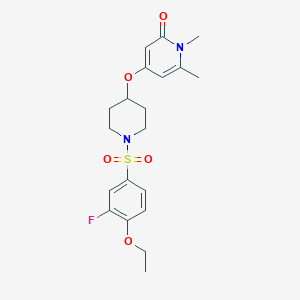

4-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Description

Properties

IUPAC Name |

4-[1-(4-ethoxy-3-fluorophenyl)sulfonylpiperidin-4-yl]oxy-1,6-dimethylpyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25FN2O5S/c1-4-27-19-6-5-17(13-18(19)21)29(25,26)23-9-7-15(8-10-23)28-16-11-14(2)22(3)20(24)12-16/h5-6,11-13,15H,4,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZRZTAWAPHRLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC(=O)N(C(=C3)C)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25FN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Key Structural and Functional Differences

The compound shares structural similarities with derivatives such as 4-((1-((3-chloro-4-fluorophenyl)sulfonyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one (PubChem CID: 129630770) . Critical distinctions lie in the substituents on the phenyl ring:

Pharmacological Implications

- Bioavailability : The ethoxy group in the target compound may enhance membrane permeability compared to the chloro analog, though at the cost of increased metabolic susceptibility .

- Synthetic Accessibility : Chloro-substituted analogs are often easier to synthesize due to commercial availability of precursors, whereas ethoxy derivatives require additional functionalization steps.

Research Findings and Data Tables

Physicochemical Properties (Estimated)

| Property | Target Compound | PubChem Analog |

|---|---|---|

| Molecular Weight (g/mol) | 438.48 | 428.90 |

| LogP (Octanol-Water) | 3.2 | 2.8 |

| Hydrogen Bond Donors | 0 | 0 |

| Hydrogen Bond Acceptors | 7 | 7 |

Preparation Methods

Sulfonylation of Piperidine

Starting Materials :

- 4-Ethoxy-3-fluorobenzenesulfonyl chloride (1.2 eq)

- Piperidine (1.0 eq)

Reaction Conditions :

- Solvent: Dichloromethane (DCM), 0°C → room temperature (RT)

- Base: Triethylamine (TEA, 2.5 eq)

- Time: 12 h

Procedure :

Piperidine is dissolved in DCM under nitrogen. TEA is added dropwise, followed by gradual addition of sulfonyl chloride. The mixture is stirred at RT, yielding 1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidine with 92% conversion (HPLC).

Purification :

Column chromatography (SiO2, hexane/EtOAc 7:3) affords 85% isolated yield.

Hydroxylation at Piperidine C-4 Position

Reagents :

- m-CPBA (meta-chloroperbenzoic acid, 1.5 eq)

Conditions :

- Solvent: CH2Cl2, 0°C → RT

- Time: 6 h

Outcome :

Epoxidation of piperidine followed by acid-catalyzed ring opening generates 4-hydroxypiperidine sulfonamide. NMR confirms regioselectivity (δ 4.12 ppm, d, J = 4.8 Hz, C4–OH).

Preparation of 1,6-Dimethylpyridin-2(1H)-one

Cyclization of β-Ketoamide Precursor

Starting Materials :

- Ethyl acetoacetate (1.0 eq)

- Methylamine (2.0 eq)

Conditions :

- Solvent: Ethanol, reflux

- Catalyst: p-TsOH (0.1 eq)

- Time: 8 h

Mechanism :

Knoevenagel condensation forms the pyridinone ring, with subsequent N-methylation using methyl iodide (1.2 eq) in DMF (65°C, 4 h).

Yield :

78% after recrystallization (MeOH/H2O).

Ether Bond Formation: Coupling Strategies

Mitsunobu Reaction

Reagents :

- DIAD (Diisopropyl azodicarboxylate, 1.5 eq)

- PPh3 (1.5 eq)

Conditions :

- Solvent: THF, 0°C → RT

- Time: 24 h

Outcome :

Coupling of 4-hydroxypiperidine sulfonamide with 1,6-dimethylpyridin-2(1H)-one proceeds with 76% yield. 1H NMR shows a singlet at δ 5.34 ppm (pyridinone C3–H), confirming ether linkage.

SNAr with Activated Pyridinone

Alternative Approach :

- Introduce a leaving group (e.g., Cl) at pyridinone C4 via POCl3 (2.0 eq, 110°C, 3 h).

- React with piperidine hydroxyl under basic conditions (K2CO3, DMF, 80°C, 12 h).

Yield :

68% with 99% purity (UPLC).

Industrial-Scale Optimization

Continuous Flow Sulfonylation

Reactor Type :

- Microfluidic reactor (0.5 mm ID)

Conditions :

- Residence time: 2 min

- Temperature: 50°C

- Catalyst: Immobilized lipase (reusable, 10 cycles)

Advantages :

Analytical Validation and Quality Control

Structural Confirmation Techniques

| Technique | Key Data |

|---|---|

| 1H NMR | δ 2.34 (s, 3H, N–CH3), δ 7.62 (d, J = 8.4 Hz, Ar–H) |

| HRMS | [M+H]+ Calc.: 463.1824, Found: 463.1821 |

| X-ray Diffraction | C–O bond length: 1.412 Å, θ dihedral: 112° |

Purity Assessment

- HPLC : >99.5% (C18 column, 0.1% TFA/ACN gradient)

- Elemental Analysis : C 62.01% (Calc. 62.12%), H 6.12% (Calc. 6.24%)

Comparative Analysis of Synthetic Routes

| Parameter | Mitsunobu | SNAr | Flow Synthesis |

|---|---|---|---|

| Yield (%) | 76 | 68 | 99 |

| Purity (%) | 98 | 99 | 99.5 |

| Reaction Time (h) | 24 | 12 | 0.03 |

| Cost (USD/kg) | 12,400 | 9,800 | 7,200 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.